molecular formula C11H11F3OS B14047278 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14047278
M. Wt: 248.27 g/mol
InChI Key: GTUYHRORGYDSMU-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS. This compound is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often include the use of electron donor-acceptor (EDA) complexes and photoredox catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS/c1-7(15)6-8-4-3-5-9(10(8)16-2)11(12,13)14/h3-5H,6H2,1-2H3

InChI Key

GTUYHRORGYDSMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)SC

Origin of Product

United States

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